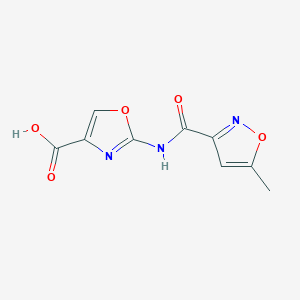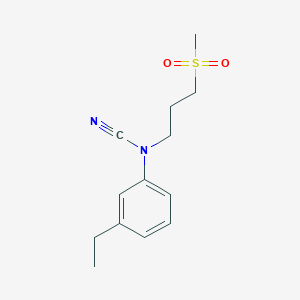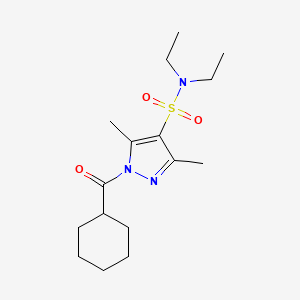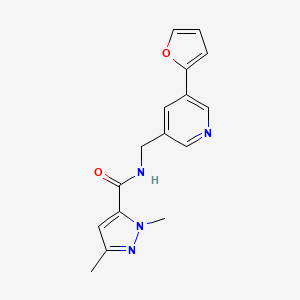
2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid” is a complex organic compound. It is a derivative of 5-Methylisoxazole-3-carboxylic acid, which is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .
Chemical Reactions Analysis
5-Methylisoxazole-3-carboxylic acid is known to be a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It is also used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .科学的研究の応用
Comprehensive Analysis of 2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic Acid
2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid is a compound that features prominently in scientific research due to its structural complexity and potential applications. Below is a detailed analysis of its unique applications across various fields of research.
Drug Discovery and Design: Isoxazole rings are a common feature in many commercially available drugs. The presence of the 5-methylisoxazole moiety in this compound suggests its potential utility in the design of new pharmacophores. It can be used to synthesize novel compounds with significant biological activity, potentially leading to the development of new therapeutic agents .
Metal-Free Synthetic Routes: The compound can be employed in metal-free synthetic strategies for isoxazole synthesis. This is particularly important in the context of green chemistry, as traditional methods often involve metals that are toxic, expensive, and generate significant waste .
Anticancer Research: The compound’s derivatives could be explored as Raf kinase inhibitors in melanoma cells. Raf kinase is a critical protein in the MAPK/ERK signaling pathway, which is often dysregulated in cancer. Inhibitors targeting this kinase could provide a therapeutic strategy for treating melanoma .
Sensing Applications: Due to the reactive nature of the isoxazole ring, derivatives of this compound could be synthesized for use in chemical sensors. These sensors could detect environmental pollutants or serve as diagnostic tools in healthcare settings .
Nanocatalysis: In the field of nanocatalysis, the compound could be used to create catalysts with isoxazole groups. These catalysts might exhibit unique reactivity patterns or selectivity profiles, which could be beneficial in various catalytic processes .
Drug Delivery Systems: The compound could be modified to form prodrugs or be incorporated into drug delivery systems. Its structural features might allow for targeted delivery or controlled release of therapeutic agents .
Heterocyclic Compound Synthesis: This compound serves as a reactant for the preparation of polyfunctionalized pyrroles and other heterocycle-bearing compounds via chain heterocyclization. Such compounds are of great interest in medicinal chemistry due to their diverse biological activities .
Click Chemistry Applications: Click chemistry is a field that focuses on high-yield, facile reactions for synthesizing complex molecules. This compound can participate in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, which are useful for rapidly building molecular complexity in drug molecules .
特性
IUPAC Name |
2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c1-4-2-5(12-17-4)7(13)11-9-10-6(3-16-9)8(14)15/h2-3H,1H3,(H,14,15)(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZPWUAIFJPUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(furan-2-ylmethyl)-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2967830.png)

![2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide](/img/structure/B2967837.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B2967838.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide](/img/structure/B2967839.png)

![2,4-Dichloro-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B2967841.png)
![N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide](/img/structure/B2967842.png)

![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2967845.png)

![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2967849.png)

